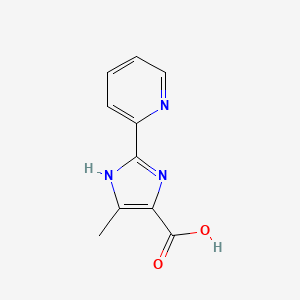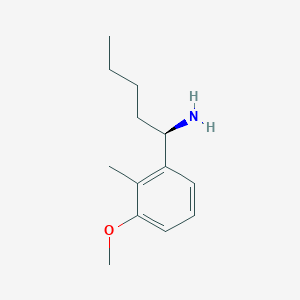
N,N-diphenyl-9H-carbazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diphenyl-9H-carbazol-4-amine: is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their aromatic properties and are widely used in organic electronics, photonics, and as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a carbazole core with two phenyl groups attached to the nitrogen atom, enhancing its stability and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amination of Carbazole: : One common method involves the amination of carbazole. This can be achieved by reacting carbazole with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction typically occurs in a solvent like ethanol at elevated temperatures.
-
Buchwald-Hartwig Coupling: : Another synthetic route is the Buchwald-Hartwig amination, where carbazole is coupled with diphenylamine using a palladium catalyst and a suitable ligand. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at high temperatures.
Industrial Production Methods
In industrial settings, the production of N,N-diphenyl-9H-carbazol-4-amine often involves large-scale Buchwald-Hartwig coupling due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, using continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N,N-diphenyl-9H-carbazol-4-amine can undergo oxidation reactions, typically forming carbazole-4,4’-dione derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound can lead to the formation of partially hydrogenated carbazole derivatives. Sodium borohydride (NaBH₄) is often used as a reducing agent.
-
Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carbazole-4,4’-dione derivatives.
Reduction: Partially hydrogenated carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N-diphenyl-9H-carbazol-4-amine is used as a building block for the synthesis of more complex organic molecules. Its stable aromatic structure makes it a valuable intermediate in the production of dyes, pigments, and polymers.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong luminescence properties. It can be used to label biomolecules and track their interactions in live cells.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anticancer, antiviral, and antibacterial properties.
Industry
In the industrial sector, this compound is used in the manufacture of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism by which N,N-diphenyl-9H-carbazol-4-amine exerts its effects is largely dependent on its application. In electronic devices, it functions as a charge-transport material, facilitating the movement of electrons or holes through the device. In biological systems, its mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, altering their function or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylcarbazole: Similar structure but with only one phenyl group attached to the nitrogen atom.
N,N-diphenylamine: Lacks the carbazole core, consisting only of a diphenylamine structure.
Carbazole: The parent compound without any phenyl substitutions.
Uniqueness
N,N-diphenyl-9H-carbazol-4-amine is unique due to its dual phenyl substitution, which enhances its electronic properties and stability compared to its analogs. This makes it particularly valuable in applications requiring high thermal stability and efficient charge transport, such as in OLEDs and other electronic devices.
Eigenschaften
Molekularformel |
C24H18N2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N,N-diphenyl-9H-carbazol-4-amine |
InChI |
InChI=1S/C24H18N2/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25-22/h1-17,25H |
InChI-Schlüssel |
WINHVHLTXPBHEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)





![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)







